molecular formula C7H5BrI2O B13966432 1-Bromo-3,5-diiodo-2-methoxybenzene

1-Bromo-3,5-diiodo-2-methoxybenzene

Cat. No.: B13966432
M. Wt: 438.83 g/mol
InChI Key: HUJGAOCLQBUUSG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-diiodo-2-methoxybenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, iodine atoms at positions 3 and 5, and a methoxy group at position 2. This structure combines electron-withdrawing halogens (Br, I) with an electron-donating methoxy group, creating unique reactivity and physical properties.

Properties

Molecular Formula

C7H5BrI2O

Molecular Weight

438.83 g/mol

IUPAC Name

1-bromo-3,5-diiodo-2-methoxybenzene

InChI

InChI=1S/C7H5BrI2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3

InChI Key

HUJGAOCLQBUUSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)I)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3,5-diiodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-methoxybenzene (anisole). The process generally follows these steps:

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1-Bromo-3,5-diiodo-2-methoxybenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3,5-diiodo-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3,5-diiodo-2-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of bromine, iodine, and methoxy groups influences the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation through resonance and inductive effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Brominated Benzene Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Physical Properties
1-Bromo-3,5-diiodo-2-methoxybenzene C₇H₅BrI₂O Br (1), I (3,5), OCH₃ (2) ~467.83* High density due to iodine substituents
1-Bromo-3,5-diiodobenzene C₆H₃BrI₂ Br (1), I (3,5) 423.80 White solid, synthesized via metal-halogen exchange
1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ Br (1), OCH₃ (3,5) 217.05 bp 123–124°C, d 1.495 g/cm³
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ Br (1), F (3,5) 192.98 bp 140°C, d 1.686 g/cm³
1-Bromo-3,5-di-tert-butylbenzene C₁₄H₂₁Br Br (1), t-Bu (3,5) 269.22 Bulky substituents, low solubility

*Calculated based on atomic weights.

Key Observations :

  • Molecular Weight : The iodine atoms in 1-bromo-3,5-diiodo-2-methoxybenzene significantly increase its molecular weight (~467.83 g/mol) compared to lighter halogenated analogs (e.g., 192.98 g/mol for the difluoro derivative) .
  • Boiling Point and Density : Halogen size and electronegativity influence physical properties. Iodo-substituted compounds exhibit higher densities, while fluorine’s small size reduces boiling points (e.g., 140°C for 1-bromo-3,5-difluorobenzene vs. >200°C estimated for the diiodo-methoxy analog) .

Reactivity in Cross-Coupling Reactions

Halogenated aromatics are pivotal in palladium-catalyzed cross-coupling reactions. Comparative studies reveal:

  • Steric Hindrance : Bulky iodine atoms may slow reaction kinetics relative to smaller substituents (e.g., fluorine in 1-bromo-3,5-difluorobenzene), as seen in analogous systems .
  • Sequential Reactivity : The presence of multiple halogens (Br, I) allows sequential functionalization. For example, bromine could undergo cross-coupling first, leaving iodines for subsequent modifications—a strategy used in electroluminescent polymer synthesis .

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